molecular formula C10H12F3N B13617585 4-(3,4,5-Trifluorophenyl)butan-1-amine

4-(3,4,5-Trifluorophenyl)butan-1-amine

Cat. No.: B13617585
M. Wt: 203.20 g/mol
InChI Key: OKJZZILSRNWJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4,5-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amine . Another method involves the use of Grignard reagents, where 3,4,5-trifluorophenylmagnesium bromide reacts with butanone, followed by reductive amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of immobilized transaminase enzymes has also been explored to enhance the efficiency and selectivity of the synthesis . These methods are designed to optimize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trifluorophenyl)butan-1-amine is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

4-(3,4,5-trifluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12F3N/c11-8-5-7(3-1-2-4-14)6-9(12)10(8)13/h5-6H,1-4,14H2

InChI Key

OKJZZILSRNWJRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.